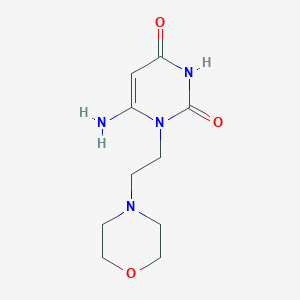
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and morpholine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMSO, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-amino-1-(2-piperidin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
- 6-amino-1-(2-pyrrolidin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
生物活性
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H16N4O3
- Molar Mass : 240.26 g/mol
- CAS Number : 924834-96-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholine moiety enhances its reactivity and biological profile, allowing it to modulate enzyme activity or receptor function effectively.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These findings suggest that the compound may be effective in targeting multiple types of cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 µg/mL |
| S. aureus | >256 µg/mL |
| K. pneumoniae | >256 µg/mL |
| A. baumannii | >256 µg/mL |
| P. aeruginosa | >256 µg/mL |
| E. faecalis | >256 µg/mL |
| C. albicans | >256 µg/mL |
While the compound did not show significant antibacterial activity at these concentrations, further modifications could enhance its efficacy .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain:
| Activity Type | % Inhibition at 100 µM |
|---|---|
| AChE Inhibition | 16.00 |
This suggests that the compound may contribute to cognitive enhancement and neuroprotection .
Case Studies
In a notable study published in PubMed, researchers synthesized various pyrimidine derivatives, including this compound, and assessed their biological activities . The study highlighted the unique structural features of this compound that contribute to its biological efficacy.
特性
IUPAC Name |
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQSMKLZQUKEDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=CC(=O)NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














